molecular formula C8H16N2O2 B105827 AC-Leu-NH2 CAS No. 16624-68-3

AC-Leu-NH2

Cat. No. B105827
CAS RN: 16624-68-3
M. Wt: 172.22 g/mol
InChI Key: PHPXQAHAQREGGN-SSDOTTSWSA-N
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Description

AC-Leu-NH2, also known as acetyl-leucine amide, is a peptide that has gained significant attention in the scientific community due to its potential applications in various fields. This peptide is a derivative of leucine, an essential amino acid that plays a crucial role in protein synthesis and muscle growth. AC-Leu-NH2 has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism Of Action

AC-Leu-NH2 binds to specific receptors, including the μ-opioid receptor and the nociceptin receptor. The binding of AC-Leu-NH2 to these receptors can activate various signaling pathways, leading to the modulation of pain and other physiological processes. AC-Leu-NH2 has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.

Biochemical And Physiological Effects

AC-Leu-NH2 has been shown to have various biochemical and physiological effects. AC-Leu-NH2 has been shown to have analgesic effects, reducing pain in animal models. Additionally, AC-Leu-NH2 has been shown to have anti-inflammatory effects, reducing inflammation in animal models. AC-Leu-NH2 has also been shown to have antioxidant properties, reducing oxidative stress in animal models.

Advantages And Limitations For Lab Experiments

AC-Leu-NH2 has several advantages for lab experiments. AC-Leu-NH2 is relatively easy to synthesize using SPPS, and it has been extensively studied, making it a well-characterized peptide. Additionally, AC-Leu-NH2 has been shown to have specific binding to receptors, making it a useful tool for studying receptor signaling pathways. However, AC-Leu-NH2 has some limitations for lab experiments. AC-Leu-NH2 has a short half-life, which may limit its use in certain experiments. Additionally, AC-Leu-NH2 has low solubility in water, which may limit its use in certain applications.

Future Directions

For AC-Leu-NH2 research include the development of AC-Leu-NH2-based drugs, the use of AC-Leu-NH2 as a carrier peptide for drug delivery, and the development of modified AC-Leu-NH2 peptides with improved solubility and stability.

Synthesis Methods

AC-Leu-NH2 can be synthesized using different methods, including solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. SPPS is the most common method used for synthesizing peptides. This method involves coupling amino acids to a solid support, which allows for the efficient purification of the peptide. The synthesis of AC-Leu-NH2 using SPPS involves coupling AC-Leu-NH2ne to a resin, followed by the deprotection of the N-terminal amino group and cleavage of the peptide from the resin. Solution-phase peptide synthesis involves coupling amino acids in solution, followed by purification of the peptide using chromatography.

Scientific Research Applications

AC-Leu-NH2 has been used in various scientific research applications, including drug discovery, peptide-based vaccines, and peptide-based biosensors. AC-Leu-NH2 has been shown to bind to specific receptors, making it a potential target for drug discovery. Additionally, AC-Leu-NH2 has been used as a carrier peptide for delivering antigens in peptide-based vaccines. The use of AC-Leu-NH2 in peptide-based biosensors has also been explored, with promising results.

properties

IUPAC Name

(2S)-2-acetamido-4-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-5(2)4-7(8(9)12)10-6(3)11/h5,7H,4H2,1-3H3,(H2,9,12)(H,10,11)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHPXQAHAQREGGN-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30937178
Record name 2-[(1-Hydroxyethylidene)amino]-4-methylpentanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30937178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

AC-Leu-NH2

CAS RN

16624-68-3
Record name N-Acetyl-D-leucineamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016624683
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(1-Hydroxyethylidene)amino]-4-methylpentanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30937178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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